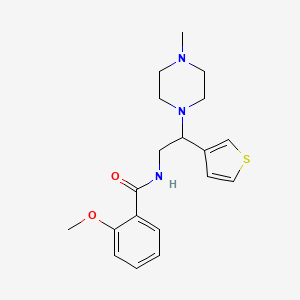

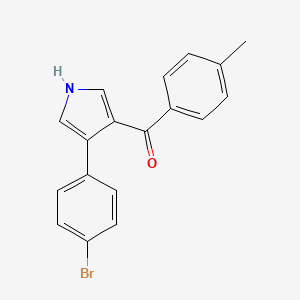

![molecular formula C12H14ClN5O2S B2871658 2-Chloro-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]pyridine-3-sulfonamide CAS No. 2248520-64-9](/img/structure/B2871658.png)

2-Chloro-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]pyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-Chloro-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]pyridine-3-sulfonamide” is a unique heterocyclic compound. It contains a 1,2,4-triazole ring, which is known for its low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions .

Synthesis Analysis

The synthesis of such compounds often involves the use of 3-amino-1,2,4-triazole . The synthesis process can be carried out under mild reaction conditions, and it has wide functional compatibility with easily available materials .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which operates as a main pharmacophore through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to involve continuous C-H functionalization and C-C, N-N, and C-N bond formation reactions . The presence of a chloro group on the N-methyl aniline ring has shown to improve activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. For instance, its melting point is between 124–127 °C . The compound also has a specific NMR spectrum .Mechanism of Action

Safety and Hazards

Future Directions

The future research on this compound and similar ones could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . The unique structure of these compounds facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

properties

IUPAC Name |

2-chloro-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN5O2S/c13-12-11(2-1-3-15-12)21(19,20)17-10-4-9(5-10)6-18-8-14-7-16-18/h1-3,7-10,17H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBAKKFVPGZDFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1NS(=O)(=O)C2=C(N=CC=C2)Cl)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

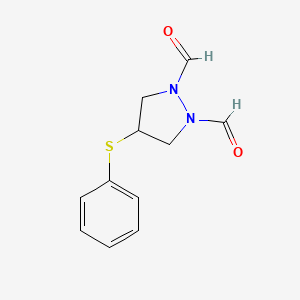

![N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2871578.png)

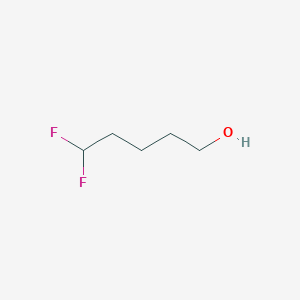

![2-Chloro-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]acetamide](/img/structure/B2871582.png)

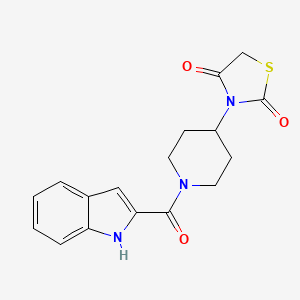

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2871583.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone](/img/structure/B2871584.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2871586.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-naphthalen-1-ylacetamide](/img/structure/B2871589.png)

![1-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2871590.png)

![3-fluoro-4-methoxy-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2871595.png)